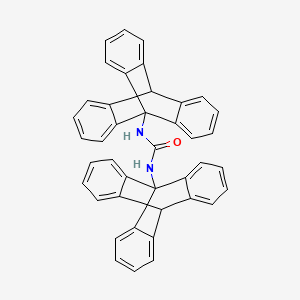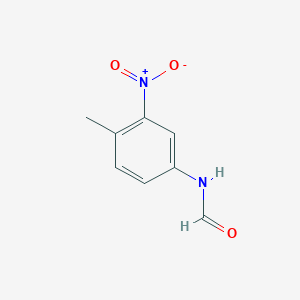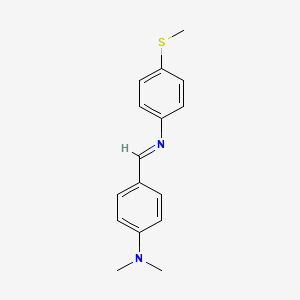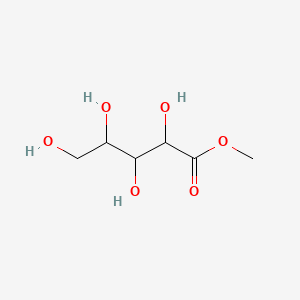
Agn-PC-0loxqy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0loxqy is a complex organic compound with the molecular formula C41H28N2O . It contains a total of 72 atoms, including 28 hydrogen atoms, 41 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . The compound features a variety of bonds and rings, including aromatic bonds, six-membered rings, and ten-membered rings .
Métodos De Preparación
The preparation of Agn-PC-0loxqy involves several synthetic routes and reaction conditions. The primary methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This method involves the reduction of metal salts in a polyol medium.
Análisis De Reacciones Químicas
Agn-PC-0loxqy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Agn-PC-0loxqy has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Agn-PC-0loxqy involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Agn-PC-0loxqy can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AGN-PC-0JKHFR: This compound has a similar structure but different functional groups and properties.
This compound: Another compound with a similar molecular formula but different chemical properties.
The uniqueness of this compound lies in its specific arrangement of atoms and bonds, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6653-11-8 |
|---|---|
Fórmula molecular |
C41H28N2O |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
1,3-bis(1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenyl)urea |
InChI |
InChI=1S/C41H28N2O/c44-39(42-40-31-19-7-1-13-25(31)37(26-14-2-8-20-32(26)40)27-15-3-9-21-33(27)40)43-41-34-22-10-4-16-28(34)38(29-17-5-11-23-35(29)41)30-18-6-12-24-36(30)41/h1-24,37-38H,(H2,42,43,44) |
Clave InChI |
QETCUXPZKFZOCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)NC(=O)NC67C8=CC=CC=C8C(C9=CC=CC=C96)C1=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)

![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)
![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)


